molecular formula C21H38O6 B592988 3-methoxy Prostaglandin F1alpha CAS No. 54432-43-8

3-methoxy Prostaglandin F1alpha

Cat. No.: B592988
CAS No.: 54432-43-8
M. Wt: 386.5
InChI Key: UBKBNBIEPZZFBF-XZFPMTPLSA-N
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Description

3-Methoxy Prostaglandin F1alpha is a prostanoid, a type of bioactive lipid derived from arachidonic acid. It is characterized by its unique structure, which includes a methoxy group at the 3-position of the upper side chain.

Scientific Research Applications

3-Methoxy Prostaglandin F1alpha has several applications in scientific research:

Safety and Hazards

3-methoxy Prostaglandin F1α is not for human or veterinary use . For safety data sheets and more detailed safety information, please refer to the appropriate resources .

Future Directions

There are no published reports describing the pharmacology of 3-methoxy Prostaglandin F1α at this time . This suggests that there is potential for future research in this area.

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently no information available on the temporal effects of 3-methoxy Prostaglandin F1alpha in laboratory settings . This would include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is currently no information available on the dosage effects of this compound in animal models . This would include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Preparation Methods

The synthesis of 3-Methoxy Prostaglandin F1alpha involves multiple steps and requires specialized equipment and expertiseThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS), dimethyl sulfoxide (DMSO), and dimethylacetamide (DMA) .

Chemical Reactions Analysis

3-Methoxy Prostaglandin F1alpha undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to ketones or aldehydes.

    Reduction: Reducing agents can be used to convert ketones or aldehydes back to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .

Comparison with Similar Compounds

3-Methoxy Prostaglandin F1alpha is unique due to the presence of the methoxy group at the 3-position. Similar compounds include:

    Prostaglandin F1alpha: Lacks the methoxy group and has different biological activity.

    Prostaglandin E1: Another prostanoid with distinct structural features and biological functions.

    Prostaglandin D2:

Properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-3-methoxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O6/c1-3-4-5-8-15(22)11-12-18-17(19(23)14-20(18)24)10-7-6-9-16(27-2)13-21(25)26/h11-12,15-20,22-24H,3-10,13-14H2,1-2H3,(H,25,26)/b12-11+/t15-,16?,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKBNBIEPZZFBF-XZFPMTPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCC(CC(=O)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCC(CC(=O)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy Prostaglandin F1alpha
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3-methoxy Prostaglandin F1alpha
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3-methoxy Prostaglandin F1alpha
Reactant of Route 4
3-methoxy Prostaglandin F1alpha
Reactant of Route 5
3-methoxy Prostaglandin F1alpha
Reactant of Route 6
3-methoxy Prostaglandin F1alpha

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